N-(1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide
Description
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C18H19N3O3/c1-23-16-7-3-12(9-17(16)24-2)4-8-18(22)21-13-5-6-14-15(10-13)20-11-19-14/h3,5-7,9-11H,4,8H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
VLYAEGFKUIEKLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CN3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Propanamide Moiety: The propanamide side chain can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached via a nucleophilic substitution reaction or through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular signaling.
DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Biological Activity
N-(1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.4 g/mol. The compound features a benzimidazole core linked to a propanamide group and substituted with methoxy groups at the 3 and 4 positions of the phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1219574-67-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various therapeutic effects:
- Enzyme Inhibition : The compound has been shown to interfere with DNA topoisomerases, which are essential for DNA replication and transcription. Inhibition of these enzymes can lead to cytotoxic effects in cancer cells .
- Antitumor Activity : Studies indicate that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma) and MCF7 (breast adenocarcinoma) cells .
Biological Activity Evaluation
Recent studies have evaluated the biological activity of this compound using various in vitro assays. The results indicate promising antitumor and antimicrobial properties.
Antitumor Activity
In a study assessing the cytotoxic effects on different cancer cell lines, this compound exhibited the following IC50 values:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 8.00 |
| MCF7 | 6.50 |
| A431 | 7.20 |
These values suggest that the compound has potent antitumor activity, particularly against breast and cervical cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential cellular processes.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings. For example:
- Study on Anticancer Properties : A recent clinical trial involving a series of benzimidazole derivatives demonstrated significant tumor reduction in patients with advanced-stage cancers when combined with standard chemotherapy agents .
- Antimicrobial Efficacy : In vitro studies have shown that compounds similar to this compound effectively inhibited the growth of resistant strains of bacteria and fungi, indicating potential use in treating infections caused by multidrug-resistant microorganisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
